molecular formula C6H11NO2S2 B14656096 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid CAS No. 53278-41-4

2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid

Cat. No.: B14656096
CAS No.: 53278-41-4
M. Wt: 193.3 g/mol
InChI Key: XLIAUCCKRIVXEV-UHFFFAOYSA-N
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Description

2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H11NO2S2 It is a derivative of propanoic acid, featuring a dimethylcarbamothioyl group and a sulfanyl group attached to the second carbon atom

Preparation Methods

The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid typically involves the reaction of propanoic acid derivatives with dimethylcarbamothioyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

53278-41-4

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

2-(dimethylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C6H11NO2S2/c1-4(5(8)9)11-6(10)7(2)3/h4H,1-3H3,(H,8,9)

InChI Key

XLIAUCCKRIVXEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC(=S)N(C)C

Origin of Product

United States

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